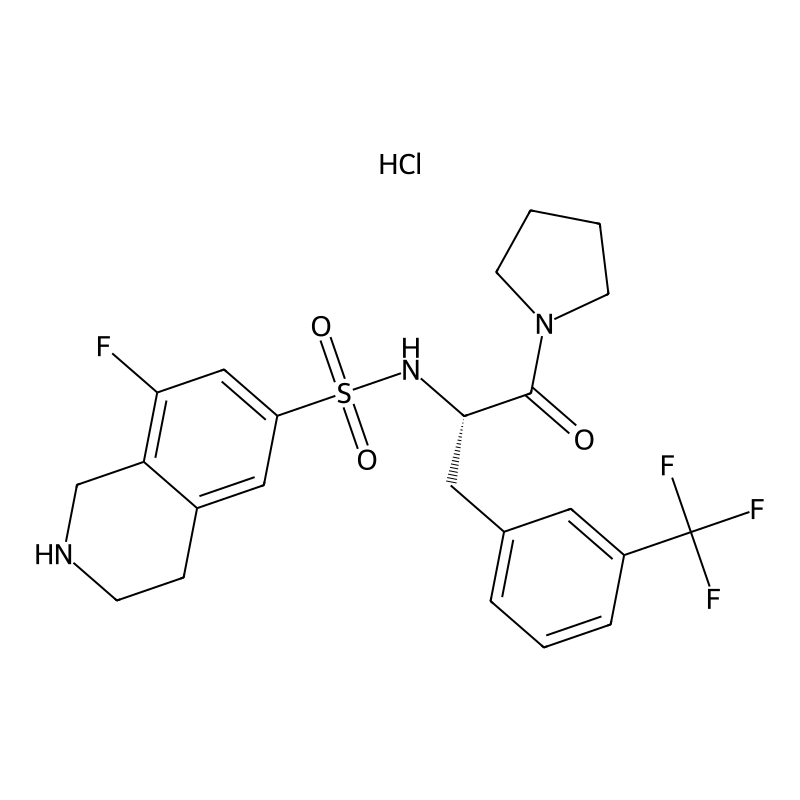

(S)-PFI-2 (hydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Function and Mechanism

SETD7 is an enzyme involved in adding methyl groups (CH₃) to lysine residues on histones, which are proteins that package DNA in the nucleus of cells. This methylation process plays a role in regulating gene expression. (S)-PFI-2 (hydrochloride) has significantly lower inhibitory activity against SETD7 compared to (R)-PFI-2 (hydrochloride). Studies have shown that (S)-PFI-2 (hydrochloride) has an IC50 (half maximal inhibitory concentration) of around 1 μM, whereas (R)-PFI-2 (hydrochloride) has an IC50 of 2 nM. This substantial difference in activity makes (S)-PFI-2 (hydrochloride) a valuable tool for researchers to distinguish between specific and non-specific effects of (R)-PFI-2 (hydrochloride) in experiments. Source: R&D Systems, (S)-PFI 2 hydrochloride (CAS 1627607-88-8):

Applications in Research

(S)-PFI-2 (hydrochloride) is primarily used in studies investigating the role of SETD7 in various biological processes. By comparing the effects of (R)-PFI-2 (hydrochloride) and (S)-PFI-2 (hydrochloride) in cell cultures or animal models, researchers can isolate the specific effects of SETD7 inhibition. This approach has been employed in research areas such as:

- Chronic kidney disease: Some studies suggest that SETD7 may play a role in the development of renal fibrosis, a condition characterized by scarring of the kidneys. (S)-PFI-2 (hydrochloride) can be used to determine if the effects of (R)-PFI-2 (hydrochloride) on kidney function are due to its ability to inhibit SETD7.

- Inflammation and fibrosis: SETD7 activity has also been linked to inflammatory responses and fibrosis (scarring) in other organs. (S)-PFI-2 (hydrochloride) can be a helpful tool to dissect the specific contributions of SETD7 in these processes.

(S)-PFI-2 (hydrochloride), with the chemical formula C₁₈H₁₉ClN₂O₃S and CAS number 1627607-88-8, is a selective inhibitor of the histone methyltransferase SET domain-containing protein 7. This compound is part of the isoquinoline family and is notable for its potential in epigenetic research and therapeutic applications, particularly in cancer and regenerative medicine. The compound's structure includes a sulfonamide group, which contributes to its biological activity.

(S)-PFI-2 (hydrochloride) itself is not reported to have a significant mechanism of action. As mentioned earlier, it serves as a negative control for (R)-PFI-2, which inhibits the enzyme SET7/9 []. SET7/9 methylates histone proteins, which affects how tightly DNA is packaged in chromosomes, and this in turn influences gene expression []. By inhibiting SET7/9, (R)-PFI-2 can potentially alter gene expression patterns. However, since (S)-PFI-2 has much lower activity, it helps researchers distinguish the specific effects of (R)-PFI-2 on SET7/9 from general cellular processes.

(S)-PFI-2 (hydrochloride) primarily functions as an inhibitor of histone methyltransferases, specifically targeting SETD7. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the transfer of methyl groups to lysine residues on histone proteins. This action alters gene expression patterns associated with various cellular processes, including differentiation and proliferation .

The biological activity of (S)-PFI-2 (hydrochloride) has been extensively studied. It exhibits significant inhibitory effects on SETD7 with an IC50 value of approximately 1.0 µM, making it a potent candidate for manipulating epigenetic modifications. Research indicates that this compound can influence stem cell differentiation and has implications in cancer therapy by modulating gene expression related to tumor progression .

Additionally, studies have shown that (S)-PFI-2 can promote tissue regeneration, particularly in periodontal tissues, by enhancing cellular responses involved in healing processes .

The synthesis of (S)-PFI-2 (hydrochloride) generally involves multi-step organic reactions. Key steps include:

- Formation of Isoquinoline Framework: Starting from appropriate precursors, the isoquinoline structure is constructed through cyclization reactions.

- Introduction of Sulfonamide Group: The sulfonamide moiety is incorporated via nucleophilic substitution reactions.

- Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base form of (S)-PFI-2 with hydrochloric acid.

These steps require careful control of reaction conditions to ensure high yield and purity .

(S)-PFI-2 (hydrochloride) has several applications:

- Epigenetic Research: As a selective inhibitor of histone methyltransferases, it is valuable for studying gene regulation mechanisms.

- Cancer Therapy: Its ability to modulate epigenetic marks positions it as a potential therapeutic agent in oncology.

- Tissue Regeneration: Its role in promoting healing processes makes it a candidate for regenerative medicine applications, particularly in periodontal tissue engineering .

Interaction studies involving (S)-PFI-2 focus on its binding affinity and selectivity towards various histone methyltransferases. These studies utilize techniques such as surface plasmon resonance and fluorescence polarization to quantify interactions. Results indicate that (S)-PFI-2 exhibits high specificity for SETD7 over other methyltransferases, which is critical for minimizing off-target effects in therapeutic applications .

Several compounds share structural similarities or biological activities with (S)-PFI-2 (hydrochloride). Here are some notable examples:

| Compound Name | CAS Number | Main Activity | Unique Features |

|---|---|---|---|

| R-PFI-2 | 1627607-87-7 | Inhibitor of SETD7 | Enantiomer with different potency |

| GSK126 | 1403250-93-5 | Inhibitor of EZH2 | Selective for another histone methyltransferase |

| UNC1999 | 1416326-36-4 | Dual inhibitor of EZH1 and EZH2 | Broader target profile |

(S)-PFI-2 stands out due to its selective inhibition profile against SETD7, making it particularly useful for targeted epigenetic modulation without affecting other methyltransferases significantly .

Molecular Structure and Formula (C₂₃H₂₅F₄N₃O₃S·HCl)

(S)-PFI-2 (hydrochloride) is a complex organic compound with the molecular formula C₂₃H₂₅F₄N₃O₃S·HCl [1] [2] [3]. The compound represents the hydrochloride salt form of the S-enantiomer of PFI-2, a tetrahydroisoquinoline sulfonamide derivative [1] [2]. The molecular structure incorporates several key structural features that define its chemical identity and properties [21].

The core framework consists of a 1,2,3,4-tetrahydroisoquinoline scaffold, which serves as the central heterocyclic backbone [1] [21]. This scaffold is substituted with a fluorine atom at the 8-position of the aromatic ring, contributing to the electronic properties of the molecule [1] [2]. The sulfonamide functional group is located at position 6 of the tetrahydroisoquinoline ring system, forming the primary pharmacophore of the compound [1] [21].

The complete International Union of Pure and Applied Chemistry name for this compound is 8-fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-6-isoquinolinesulfonamide hydrochloride [2] [13]. The structure features a pyrrolidine amide group that plays a crucial role in molecular recognition and binding interactions [9] [21]. Additionally, the molecule contains a 3-(trifluoromethyl)phenyl substituent that contributes to hydrophobic interactions and overall molecular stability [1] [21].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₅F₄N₃O₃S·HCl | [1] [2] [3] |

| Molecular Weight (g/mol) | 535.98 | [1] [2] [3] |

| CAS Number | 1627607-88-8 | [1] [2] [3] |

| Physical Appearance | White solid | [13] [15] |

| Melting Point | >209°C (decomposition) | [15] |

| Storage Temperature | Store at -20°C | [1] [13] |

Stereochemistry and Enantiomeric Configuration

The stereochemical configuration of (S)-PFI-2 (hydrochloride) is a critical determinant of its biological and chemical properties [5] [31]. The compound possesses a single stereogenic center that adopts the S-configuration, distinguishing it from its enantiomeric counterpart (R)-PFI-2 [1] [5]. This stereochemical difference has profound implications for the compound's molecular interactions and biological activity [31].

The S-enantiomer exhibits markedly different binding characteristics compared to the R-enantiomer when interacting with target proteins [31]. Molecular dynamics simulations have revealed that the two enantiomers adopt different binding modes and demonstrate distinct interaction patterns with their molecular targets [31]. The S-configuration results in a significantly reduced binding affinity compared to the R-enantiomer, with approximately 500-fold lower inhibitory activity against SET domain containing lysine methyltransferase 7 [1] [5] [10].

The enantiomeric purity of (S)-PFI-2 (hydrochloride) has been confirmed through chiral high-performance liquid chromatography analysis, which demonstrates 99.4% enantiomeric purity [13]. This high level of stereochemical purity is essential for its use as a negative control compound in biochemical studies [1] [27]. The stereochemical configuration influences the compound's ability to form specific molecular interactions, including hydrogen bonding patterns and van der Waals interactions [31].

| Parameter | (S)-PFI-2 | (R)-PFI-2 | Reference |

|---|---|---|---|

| Enantiomeric Configuration | S-configuration | R-configuration | [1] [5] |

| SETD7 Inhibitory Activity (IC₅₀) | 1 μM | 2 nM | [1] [5] [10] |

| Activity Ratio vs (R)-PFI-2 | 500-fold lower | Active enantiomer | [1] [5] [10] |

| Binding Affinity to SETD7 | Weak binding | Strong binding (KD = 4.2 nM) | [9] [10] |

| Function in Research | Negative control | Active inhibitor | [1] [27] |

Physicochemical Characteristics

Molecular Weight and Physical State

(S)-PFI-2 (hydrochloride) has a molecular weight of 535.98 grams per mole, which includes the contribution of the hydrochloride salt form [1] [2] [3]. The compound exists as a white solid at room temperature, demonstrating typical characteristics of an organic hydrochloride salt [13] [15]. The physical state of the compound is stable under standard laboratory conditions, though it requires specific storage conditions to maintain its integrity [1] [13].

The molecular weight determination has been confirmed through various analytical techniques, including mass spectrometry analysis, which provides consistent results with the theoretical molecular weight [13]. The compound's physical appearance as a white solid powder facilitates its handling and measurement in laboratory applications [13] [15]. The crystalline nature of the hydrochloride salt contributes to its stability and ease of characterization [13].

Solubility Parameters

The solubility characteristics of (S)-PFI-2 (hydrochloride) vary significantly depending on the solvent system employed [2] [3] [11] [13]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations up to 100 millimolar, equivalent to approximately 53.6 milligrams per milliliter [11] [13]. This high solubility in dimethyl sulfoxide makes it suitable for preparation of stock solutions for biological assays [11] [13].

In ethanol, the compound exhibits moderate solubility, reaching concentrations of 20 millimolar (approximately 10.7 milligrams per milliliter) when sonication is applied [11] [13]. The aqueous solubility of (S)-PFI-2 (hydrochloride) is limited, with clear solutions achieved at concentrations up to 2 milligrams per milliliter [2] [3]. The compound also demonstrates solubility in dimethyl formamide at concentrations up to 5 milligrams per milliliter [3].

| Solvent | Solubility | Conditions | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | 100 mM (53.6 mg/mL) | Direct dissolution | [11] [13] |

| Ethanol | 20 mM (10.7 mg/mL) | With sonication | [11] [13] |

| Water | 2 mg/mL (clear) | Clear solution | [2] [3] |

| Dimethyl formamide (DMF) | 5 mg/mL | Direct dissolution | [3] |

Stability Profile

The stability profile of (S)-PFI-2 (hydrochloride) requires careful consideration of storage conditions and environmental factors [1] [13]. The compound demonstrates optimal stability when stored at -20°C under an inert atmosphere, which prevents degradation and maintains its chemical integrity over extended periods [1] [13]. The packaging under inert atmosphere conditions is essential to prevent oxidative degradation and moisture absorption [13].

The thermal stability of the compound is characterized by a decomposition temperature exceeding 209°C, indicating reasonable thermal stability under normal handling conditions [15]. However, the compound should be protected from elevated temperatures to prevent thermal degradation [15]. Long-term storage studies indicate that the compound maintains its purity and potency when stored under recommended conditions for periods up to one year [15].

Solutions of (S)-PFI-2 (hydrochloride) in dimethyl sulfoxide demonstrate stability for up to two months when stored at -20°C [15]. The stability of aqueous solutions is more limited, requiring fresh preparation for optimal results [13]. The compound should be protected from light exposure, as fluorinated compounds can be sensitive to photodegradation under certain conditions [13].

Spectroscopic and Analytical Characterization

The spectroscopic and analytical characterization of (S)-PFI-2 (hydrochloride) has been comprehensively established through multiple analytical techniques [13]. High-performance liquid chromatography analysis confirms a purity of ≥97.8%, demonstrating the high quality of the synthesized compound [13]. Chiral high-performance liquid chromatography specifically validates the enantiomeric purity at 99.4%, confirming the stereochemical integrity of the S-enantiomer [13].

Proton nuclear magnetic resonance spectroscopy provides structural confirmation that is consistent with the proposed molecular structure [13]. The nuclear magnetic resonance data supports the presence of all expected functional groups and structural features within the molecule [13]. Mass spectrometry analysis yields results that are consistent with the theoretical molecular weight and fragmentation patterns expected for this compound [13].

Microanalysis data provides elemental composition confirmation, with carbon content of 48.13% (theoretical: 48.29%), hydrogen content of 5.19% (theoretical: 5.29%), and nitrogen content of 7.33% (theoretical: 7.35%) [13]. These values demonstrate excellent agreement with theoretical calculations, further supporting the structural assignment [13]. The close correspondence between experimental and theoretical values confirms the purity and identity of the compound [13].

| Analytical Method | Result/Value | Reference |

|---|---|---|

| High Performance Liquid Chromatography (HPLC) | ≥97.8% purity | [13] |

| Chiral HPLC | 99.4% enantiomeric purity | [13] |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Consistent with structure | [13] |

| Mass Spectrometry | Consistent with structure | [13] |

| Microanalysis - Carbon | 48.13% (theoretical: 48.29%) | [13] |

| Microanalysis - Hydrogen | 5.19% (theoretical: 5.29%) | [13] |

| Microanalysis - Nitrogen | 7.33% (theoretical: 7.35%) | [13] |

Chemical Synthesis Methodologies

The chemical synthesis of (S)-PFI-2 (hydrochloride) involves sophisticated methodologies that build upon established approaches for tetrahydroisoquinoline sulfonamide preparation [21] [22] [34]. The synthetic route typically begins with the construction of the tetrahydroisoquinoline core structure, which can be achieved through various cyclization strategies [21] [22]. One approach involves the use of intramolecular alpha-amidoalkylation reactions, which allow for the formation of the heterocyclic ring system [34].

The synthesis of tetrahydroisoquinoline sulfonamide derivatives has been advanced through microwave-assisted methods, which provide enhanced reaction rates and improved yields [22] [34]. These eco-friendly synthetic approaches utilize heterogeneous catalysts such as silica gel supported polyphosphoric acid, which facilitates the cyclization process under controlled conditions [34]. The microwave-assisted methodology offers advantages in terms of reaction time and energy efficiency compared to conventional heating methods [34].

The preparation of sulfonamide functional groups typically involves the reaction of appropriate amine precursors with sulfonyl chlorides or related sulfonating agents [24]. Various synthetic strategies have been developed for sulfonamide formation, including electrochemical methods, thiosulfonate-mediated approaches, and metal-catalyzed coupling reactions [24]. The choice of synthetic method depends on the specific substrate requirements and desired reaction conditions [24].

The introduction of the pyrrolidine amide functionality requires careful consideration of reaction conditions to maintain stereochemical integrity [21]. The synthesis of compounds containing trifluoromethyl phenyl groups involves specialized fluorination techniques or the use of trifluoromethyl-containing building blocks [25] [26]. The incorporation of fluorine atoms, particularly in aromatic systems, requires specific methodologies that can tolerate the electronic effects of fluorine substitution [25].

The stereochemical control during synthesis is critical for obtaining the desired S-enantiomer with high enantiomeric purity [13]. This may involve the use of chiral starting materials, asymmetric synthesis techniques, or resolution of racemic intermediates [13]. The final step typically involves the formation of the hydrochloride salt, which enhances the compound's stability and facilitates purification and characterization [13].

| Structural Component | Position/Description | Molecular Significance | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline core | 1,2,3,4-tetrahydroisoquinoline scaffold | Core heterocyclic framework | [1] [21] |

| Fluorine substitution | 8-fluoro substitution on aromatic ring | Electronic modulation | [1] [2] |

| Sulfonamide functional group | N-sulfonamide linkage at position 6 | Primary pharmacophore | [1] [21] |

| Pyrrolidine amide | N-(1-pyrrolidinyl) amide group | Binding pocket interaction | [9] [21] |

| Trifluoromethyl phenyl group | 3-(trifluoromethyl)phenyl substituent | Hydrophobic interactions | [1] [21] |

| Stereogenic center | S-configuration at carbon center | Determines biological activity | [5] [31] |

The fundamental structural difference between (S)-PFI-2 and (R)-PFI-2 lies in the stereochemical configuration at the single chiral center present in the molecular framework. Both compounds possess the identical molecular formula C₂₃H₂₅F₄N₃O₃S·HCl with a molecular weight of 535.98 g/mol [1] [3]. The chiral center is located at the carbon atom bearing the sulfonamide group, where the spatial arrangement of substituents determines the absolute configuration.

The (S)-configuration refers to the arrangement where the substituents around the chiral center follow a counterclockwise priority order according to Cahn-Ingold-Prelog rules, while the (R)-configuration exhibits a clockwise arrangement [4]. Despite this seemingly minor structural difference, the three-dimensional spatial arrangement profoundly affects how each enantiomer interacts with the SETD7 binding pocket.

Molecular conformation analysis reveals significant differences between the enantiomers. Computational studies demonstrate that (S)-PFI-2 experiences a substantially higher energy barrier (18.32 kcal/mol difference) when transitioning from its global minimum to bioactive conformation compared to (R)-PFI-2 [5] [6]. This energetic difference underlies the reduced biological activity observed for the (S)-enantiomer.

| Structural Parameter | (R)-PFI-2 | (S)-PFI-2 | Significance |

|---|---|---|---|

| Molecular Formula | C₂₃H₂₅F₄N₃O₃S·HCl | C₂₃H₂₅F₄N₃O₃S·HCl | Identical composition |

| Chiral Configuration | R (clockwise) | S (counterclockwise) | Stereochemical difference |

| Energy Barrier to Bioactive Form | Lower | Higher (+18.32 kcal/mol) | Conformational accessibility |

| Intramolecular π-π Stacking | Maintained | Disrupted | Structural stability |

Binding Affinity Differentials (500-fold Activity Difference)

The 500-fold difference in inhibitory activity between (R)-PFI-2 and (S)-PFI-2 against SETD7 represents one of the most striking examples of enantioselective binding in enzyme inhibition [1] [2]. This differential manifests as IC₅₀ values of approximately 2.0 ± 0.2 nM for (R)-PFI-2 versus 1.0 ± 0.1 μM for (S)-PFI-2 [2].

Binding free energy calculations using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methodology provide quantitative insights into this dramatic difference. The calculated binding free energies are -23.23 ± 6.28 kcal/mol for (R)-PFI-2/SETD7 complex compared to -15.84 ± 6.14 kcal/mol for (S)-PFI-2/SETD7 complex, representing a difference of 7.39 kcal/mol [2]. This energetic difference correlates well with the observed 500-fold activity differential.

The binding affinity components reveal distinct interaction patterns:

| Energy Component | (R)-PFI-2/SETD7 | (S)-PFI-2/SETD7 | Difference |

|---|---|---|---|

| Electrostatic (ΔE_ele) | -374.97 ± 3.67 | -356.80 ± 3.81 | -18.17 kcal/mol |

| van der Waals (ΔE_vdw) | -53.44 ± 2.02 | -46.85 ± 2.50 | -6.59 kcal/mol |

| Nonpolar (ΔG_nonpolar) | -60.01 ± 4.04 | -53.63 ± 2.54 | -6.38 kcal/mol |

| Total Binding (ΔG_bind) | -23.23 ± 6.28 | -15.84 ± 6.14 | -7.39 kcal/mol |

Potential of Mean Force (PMF) analysis further demonstrates the binding strength differences. The PMF depth for (R)-PFI-2 dissociation from SETD7 is -28.40 kcal/mol, while (S)-PFI-2 exhibits a significantly lower PMF depth of -10.08 kcal/mol [2]. This 18.32 kcal/mol difference in dissociation energy barriers directly correlates with the observed residence time and biological activity differences.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship analysis reveals specific molecular interactions responsible for the differential binding of PFI-2 enantiomers. Key structural features that contribute to the observed activity differences include the trifluoromethyl moiety, sulfonamide group positioning, and intramolecular π-π stacking interactions.

Critical residue interactions differ significantly between enantiomers. For (R)-PFI-2, the primary binding interactions involve:

- H252: Forms strong hydrogen bond interactions essential for binding affinity [2] [7]

- L267: Participates in hydrogen bond formation and hydrophobic contacts [2]

- G336: Critical for post-SET loop stabilization through hydrogen bonding [2] [7]

- Y335, Y337, H339: Contribute to the extensive interaction network within the binding site [2]

In contrast, (S)-PFI-2 exhibits substantially reduced interactions with these key residues. The hydrogen bonds with H252 and L267 are significantly weakened or lost entirely, while the interaction with G336 is disrupted [2]. This results in (S)-PFI-2 forming only a single hydrogen bond with H339, compared to the extensive hydrogen bond network established by (R)-PFI-2 [2].

van der Waals interaction patterns also differ markedly. Residue interaction network (RIN) analysis demonstrates that (R)-PFI-2 establishes van der Waals contacts with N263, T266, and Y337, while (S)-PFI-2 maintains van der Waals interaction with only L267 [2]. This reduced interaction surface directly contributes to the lower binding affinity of the (S)-enantiomer.

The trifluoromethyl group orientation represents another critical SAR element. In the (R)-PFI-2/SETD7 complex, the post-SET loop exhibits optimized shape complementarity and forms hydrophobic interactions with the trifluoromethyl moiety. However, this favorable interaction is completely absent in the (S)-PFI-2/SETD7 complex due to altered binding geometry [2] [7].

| Interaction Type | (R)-PFI-2 | (S)-PFI-2 | SAR Impact |

|---|---|---|---|

| Hydrogen Bonds | H252, L267, G336 | H339 only | Reduced binding network |

| van der Waals Contacts | N263, T266, Y337 | L267 only | Decreased interaction surface |

| Trifluoromethyl Interaction | Optimized with post-SET | Lost | Shape complementarity loss |

| π-π Stacking | Maintained | Disrupted | Structural destabilization |

Molecular Basis for Enantiomeric Discrimination

The molecular basis for enantiomeric discrimination in SETD7 binding involves multiple complementary mechanisms that collectively result in the dramatic 500-fold activity difference. These mechanisms include conformational selectivity, geometric complementarity, and dynamic binding processes.

Post-SET loop conformational changes represent the primary mechanism of enantiomeric discrimination. The post-SET loop (residues 336-349) exhibits markedly different behavior when binding (R)-PFI-2 versus (S)-PFI-2 [2] [7]. With (R)-PFI-2, the post-SET loop adopts a stable, compact conformation that optimizes hydrophobic interactions with the trifluoromethyl group. Conversely, (S)-PFI-2 binding causes the post-SET loop to move outward, resulting in increased solvent exposure and loss of favorable protein-ligand contacts [2].

Root Mean Square Deviation (RMSD) analysis of the post-SET loop confirms these conformational differences. The (S)-PFI-2/SETD7 complex exhibits significantly higher RMSD values for the post-SET loop compared to the (R)-PFI-2/SETD7 complex, indicating greater conformational flexibility and reduced binding stability [2].

Geometric complementarity serves as another fundamental basis for discrimination. The (R)-configuration allows the inhibitor to occupy the substrate peptide binding groove efficiently, including the catalytic lysine-binding channel, while maintaining direct contact with the cofactor S-adenosylmethionine [7]. The (S)-configuration disrupts this optimal geometric fit, preventing the formation of the complete interaction network required for high-affinity binding.

Thermodynamic analysis reveals that entropic contributions also favor (R)-PFI-2 binding. The entropic penalty (-TΔS) for (R)-PFI-2 binding is 18.58 kcal/mol compared to 22.12 kcal/mol for (S)-PFI-2 [2]. This difference suggests that (R)-PFI-2 binding involves less conformational restriction of both the protein and ligand, reflecting a more thermodynamically favorable binding mode.

Dissociation pathway analysis using Adaptive Biasing Force (ABF) simulations demonstrates that the enantiomers follow different reaction coordinates during unbinding from SETD7 [2]. (R)-PFI-2 unbinding involves sequential breaking of π-stacking interactions followed by polar interactions, while (S)-PFI-2 exhibits a different unbinding profile with initial PMF decrease due to post-SET loop movement [2]. These distinct dissociation pathways reflect the fundamental differences in binding modes and explain the differential residence times.

Molecular recognition specificity ultimately stems from the three-dimensional architecture of the SETD7 binding site, which has evolved to recognize specific substrate conformations. The (R)-configuration of PFI-2 mimics the natural substrate geometry more effectively than the (S)-configuration, resulting in enhanced complementarity with the enzyme active site. This principle of evolutionary optimization for specific stereochemical recognition underlies the dramatic enantioselectivity observed in biological systems [8] [9].

Purity

Exact Mass

Appearance

Storage

Dates

2: Barsyte-Lovejoy D, Li F, Oudhoff MJ, Tatlock JH, Dong A, Zeng H, Wu H, Freeman SA, Schapira M, Senisterra GA, Kuznetsova E, Marcellus R, Allali-Hassani A, Kennedy S, Lambert JP, Couzens AL, Aman A, Gingras AC, Al-Awar R, Fish PV, Gerstenberger BS, Roberts L, Benn CL, Grimley RL, Braam MJ, Rossi FM, Sudol M, Brown PJ, Bunnage ME, Owen DR, Zaph C, Vedadi M, Arrowsmith CH. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12853-8. doi: 10.1073/pnas.1407358111. Epub 2014 Aug 18. PubMed PMID: 25136132; PubMed Central PMCID: PMC4156762.